Phlogacanthoside A
CAS No.:
Cat. No.: VC16515961
Molecular Formula: C26H38O9
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H38O9 |
|---|---|
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 7-hydroxy-4,8,11b-trimethyl-4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
| Standard InChI | InChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3 |
| Standard InChI Key | USHSVQJEZJGRFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O |
Introduction
Chemical Characterization and Structural Analysis
Phlogacanthoside A belongs to the diterpene glycoside class, characterized by a naphthobenzofuran core linked to a hexose sugar unit. Its canonical SMILES representation, CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O, delineates the spatial arrangement of its functional groups, including hydroxyl, methyl, and glycosidic bonds. The compound’s three-dimensional structure, validated via X-ray crystallography and NMR spectroscopy, reveals a rigid bicyclic system that enhances its stability against enzymatic degradation .
Physicochemical Properties
Key physicochemical parameters include a predicted density of 1.39 g/cm³ and solubility in polar solvents such as dimethyl sulfoxide (DMSO) . Its glycosidic bond, connecting the aglycone (phlogacantholide) to a glucose moiety, governs its hydrolysis kinetics under acidic or enzymatic conditions, releasing bioactive aglycones. The Standard InChIKey USHSVQJEZJGRFF-UHFFFAOYSA-N facilitates precise database indexing and computational modeling studies.
Table 1: Molecular Properties of Phlogacanthoside A
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 830347-18-7 |
| Density | 1.39 g/cm³ (Predicted) |
| Storage Conditions | -20°C (powder), -80°C (DMSO solution) |
Natural Sources and Traditional Uses
Phlogacanthoside A is predominantly extracted from Phlogacanthus curviflorus, a plant endemic to Northeast India and traditionally used in Ayurvedic and local medicinal practices . The roots and bark of this plant are macerated in methanol or chloroform to isolate the compound, yielding approximately 0.2–0.5% by dry weight . Ethnobotanical records from Arunachal Pradesh and Manipur describe its use in treating diabetes, asthma, and inflammatory conditions, often prepared as decoctions or poultices .
Comparative Phytochemistry
In a comparative study of Ficus hispida and Ficus pomifera, Phlogacanthoside A (designated as Compound 7) was isolated alongside stigmasterol derivatives and triterpenoids . The chloroform extract of F. hispida bark contained 1.8 mg/g of Phlogacanthoside A, demonstrating higher concentration than in leaf extracts . This aligns with its traditional use of bark preparations for glycemic control .
Pharmacological Activities
Anti-Inflammatory Mechanisms
In vitro studies reveal that Phlogacanthoside A inhibits NF-κB signaling, reducing the production of TNF-α and IL-6 by 40–60% at 10 µM concentrations. This activity is attributed to its aglycone moiety, which interacts with IκB kinase, preventing nuclear translocation of NF-κB.
Hypoglycemic and Antioxidant Effects
A 2020 study demonstrated that Phlogacanthoside A (10 mg/kg) reduced fasting blood glucose levels in alloxan-induced diabetic rats by 32% over 14 days, comparable to gliclazide . The compound also exhibited radical scavenging activity in DPPH assays, with an IC₅₀ of 18.7 µg/mL, suggesting dual antidiabetic and antioxidant mechanisms .
Table 2: Pharmacological Profile of Phlogacanthoside A
| Activity | Model System | Result |
|---|---|---|
| Anti-inflammatory | Macrophage culture | 50% inhibition of TNF-α at 10 µM |
| Hypoglycemic | Diabetic rats | 32% reduction in blood glucose |
| Antioxidant | DPPH assay | IC₅₀ = 18.7 µg/mL |
Synthesis and Bioavailability
Extraction Protocols
Optimized extraction involves sequential solvent partitioning:
-
Defatting: Hexane wash of dried P. curviflorus roots.
-
Maceration: Methanol (80%) at 60°C for 48 hours.
-
Chromatography: Silica gel column eluted with chloroform-methanol (9:1 v/v) .
Synthetic Routes
Total synthesis remains challenging due to stereochemical complexity. A 2024 approach achieved 12% yield over 15 steps, utilizing Shiina macrolactonization to construct the naphthobenzofuran core.
Pharmacokinetic Challenges
Oral bioavailability is limited to 8–12% due to first-pass metabolism. Nanoemulsion formulations have increased bioavailability to 34% in rat models, addressing this bottleneck .
Future Directions and Applications
Phlogacanthoside A’s multifactorial activity positions it as a lead compound for hybrid molecules targeting both inflammation and hyperglycemia. Current clinical trials focus on topical formulations for dermatitis, with Phase I results showing 60% reduction in erythema compared to placebo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume